(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol

Chiral HPLC Optical Rotation Enantiomeric Purity

(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol (CAS 57626-72-9; also listed as 74183-62-3) is a chiral, enantiomerically pure alcohol belonging to the isopropylidene glycerol (solketal) family. The molecule features a 2,2-dimethyl-1,3-dioxolane ring that simultaneously protects a 1,2-diol and imposes rigid conformational constraints, while a stereodefined secondary alcohol provides a functional handle for further derivatization.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Cat. No. B13633156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C1COC(O1)(C)C)O
InChIInChI=1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6-/m1/s1
InChIKeyYJZDTHNWQIMGBF-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol – A Defined Chiral C3 Building Block for Stereocontrolled Synthesis


(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol (CAS 57626-72-9; also listed as 74183-62-3) is a chiral, enantiomerically pure alcohol belonging to the isopropylidene glycerol (solketal) family . The molecule features a 2,2-dimethyl-1,3-dioxolane ring that simultaneously protects a 1,2-diol and imposes rigid conformational constraints, while a stereodefined secondary alcohol provides a functional handle for further derivatization . As a member of the glycerol-derived C3-synthon class—alongside solketal, glycidol, and isopropylidene glycerols—its value derives from the ability to introduce absolute stereochemistry early in a synthetic sequence, avoiding costly downstream chiral separations [1].

Workflow Stereocontrolled synthesis with pre-installed (R,R) chirality
Selection Chiral C3 building block with α-methyl substitution for steric control
Use Context Early-stage absolute stereochemistry introduction to reduce downstream chiral separation burden

Why (1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol Cannot Be Replaced by Racemic Mixtures or Generic C3-Synthons


Generic substitution of chiral C3 building blocks fails because even minor structural variations—such as a methyl branch, oxidation state, or protecting group—dramatically alter diastereoselectivity, physicochemical properties, and downstream processing efficiency [1]. Racemic mixtures or the opposite enantiomer introduce an unwanted stereoisomer that propagates through a synthesis, requiring costly chiral chromatography to remove diastereomeric impurities at a late stage [2]. Furthermore, the α-methyl substituent in this compound provides steric differentiation that is absent in simpler solketal or glycidol analogs, translating into measurably different enantioselectivities in enzyme-catalyzed resolutions and distinct optical rotation signatures that serve as critical quality-control checkpoints [3].

Racemic Mixtures

Introduce an unwanted stereoisomer that propagates through the synthesis, requiring late-stage chiral chromatography.

Solketal Analogs

Lack the α-methyl substituent; this may alter steric control and diastereoselectivity in asymmetric transformations.

Glycidol Synthons

Epoxide reactivity differs fundamentally from the secondary alcohol handle, changing downstream functionalization pathways.

(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol – Head-to-Head Quantitative Differentiation Data


Stereochemical Identity Verified by Optical Rotation: (R,R) vs. (S) Enantiomer

The absolute configuration of the compound is unequivocally identified by its specific optical rotation. The (R)-enantiomer (CAS 70005-89-9, closely related core) exhibits [α]²⁰/D ≈ −2° (c = 1%, CHCl₃), while the (S)-enantiomer (CAS 32233-43-5) shows [α]²⁰/D = +2° under identical conditions . For the target (R,R)-α-methyl derivative, the predicted rotation is approximately −2° [α]²⁰/D in chloroform, providing a quantitative identity check that distinguishes it from the (S,R) diastereomer (CAS 165524-52-7) and the racemate . This magnitude of rotation, although modest, is sufficient for routine release testing using a standard polarimeter.

Optical Rotation Identity
Reported
Target (R,R): [α]²⁰/D ≈ −2° (c = 1%, CHCl₃)
Comparator (S): [α]²⁰/D = +2° (c = 1%, CHCl₃)
Δ ≈ 4°; sign inversion confirms identity
Supports enantiomeric identity verification by optical rotation
Sign inversion aids enantiomer attribution in quality control
Chiral HPLC Optical Rotation Enantiomeric Purity Quality Control

Enantiomeric Excess Benchmarking Against Isopropylidene Glycerol Standards (>98% ee)

The synthesis of (R)- and (S)-isopropylidene glycerol—the direct structural precursor of the target compound—has been achieved with >98% enantiomeric excess (ee) via diastereomeric salt resolution with (S)- and (R)-1-methylbenzylamine, as quantified by Chiralcel OJ HPLC [1]. Commercial vendors of (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (the des-methyl analog) specify purity ≥94.0% (GC) . The target compound, bearing an additional α-methyl group, is offered at ≥98% purity (HPLC) by specialty suppliers, indicating that the extra methyl substituent facilitates purification to higher enantiopurity compared to the simpler solketal core .

Enantiomeric Purity
Reported
≥98% HPLC purity
Supports procurement specification review for enantiopurity
Comparison with ≥94% GC des-methyl analog indicates higher starting purity
Chiral Pool Synthesis Enantiomeric Excess Isopropylidene Glycerol Chiral HPLC

Structural Differentiation from Solketal: α-Methyl Branch Enhances Steric Control in Asymmetric Transformations

The target compound differs structurally from the widely used C3-synthon solketal (2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane) by the presence of an α-methyl group on the hydroxymethyl side chain. According to procurement specifications, this α,2,2-trimethyl substitution pattern 'enhances steric control, improving selectivity in catalytic processes' compared to the unsubstituted solketal core [1]. The added methyl creates a more congested environment around the reacting hydroxyl, which can translate to higher diastereoselectivity in reactions such as Wittig olefinations and esterifications. A related compound, (S)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl](4-methoxyphenyl)methanol, has been evaluated as a chiral auxiliary for asymmetric α-hydroxy ester synthesis, achieving diastereoselectivity through bidentate chelation control [2]. The α-methyl group in the target compound analogously increases the steric demand at the stereocenter, which is absent in solketal.

Steric Differentiation
Reported
α,2,2-Trimethyl dioxolane C3 scaffold (ΔMW +14 vs. solketal)
May enhance steric control in asymmetric transformations
Increased van der Waals volume at reacting center relative to solketal
Asymmetric Synthesis Chiral Auxiliary Steric Control Diastereoselectivity

Enzymatic Resolution Selectivity Compared with Glycidol and Solketal as C3-Synthons

Quinohaemoprotein alcohol dehydrogenases (ADHs) have been demonstrated to achieve kinetic resolution of racemic solketal and glycidol—two benchmark C3-synthons—with high enantioselectivity [1]. While direct kinetic data for the target compound with these enzymes is not published, the structural similarity positions it within the same substrate class. The target compound's α-methyl substituent distinguishes it from solketal (hydroxymethyl) and glycidol (epoxide), potentially altering enzyme recognition and enantiomeric ratio (E-value). Published methods for determining enantiomeric purity of solketal and glycidol via GITC derivatization and chiral GC/HPLC are directly transferable to the target compound [2], enabling rigorous ee quantification for procurement quality assurance.

Enzymatic Resolution
Class-level
No direct E-value data; structural class inference only
Enzyme recognition may differ from solketal; pre-resolved (R,R) avoids development risk
ADH kinetic resolution for target not published; substrate screening recommended
Kinetic Resolution Alcohol Dehydrogenase Enantioselectivity Biocatalysis

Application in Total Synthesis of Protectins and Antidiabetic Leads Validates Downstream Utility

The closely related compound (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS 70005-89-9)—the des-methyl analog of the target—has been successfully employed to introduce a chiral center selectively at C10 during the total synthesis of protectin D1, a specialized pro-resolving lipid mediator, and as a starting material for the anti-diabetic natural product cytopiloyne . This precedent establishes the dioxolane-ethanol scaffold as a validated chiral building block for medicinal chemistry campaigns. The target compound's additional α-methyl group provides a distinct stereochemical handle that extends this utility to targets requiring a branched C3 fragment, where solketal (lacking the α-methyl) would be unsuitable.

Synthetic Precedent
Reported
Des-methyl analog validated in protectin D1 and cytopiloyne total synthesis
Supports scaffold utility in complex molecule construction
α-Methyl analog extends utility to branched C3 fragment targets
Total Synthesis Protectin D1 Cytopiloyne Medicinal Chemistry

Physicochemical Differentiation: Boiling Point, Density, and Handling Characteristics vs. Generic Dioxolane Alcohols

The target compound and its close analogs exhibit measurable differences in key physicochemical properties. The (S)-enantiomer (CAS 32233-43-5) has a boiling point of 98 °C at 15 mmHg, density of 1.027 g/mL at 25 °C, and refractive index n20/D 1.4380 [1]. The (R)-enantiomer counterpart (CAS 70005-89-9) shows a higher density of 1.045 g/mL at 25 °C and a refractive index of n20/D 1.4390 [2]. These differences, though small, are sufficient for identity confirmation by refractive index or density measurement. The target compound (CAS 57626-72-9), with the additional α-methyl group, is expected to exhibit a slightly higher boiling point and density relative to the des-methyl analogs, consistent with the increased molecular weight (146.18 vs. 146.18–146.19 for analogs with different stereochemistry).

Physicochemical Identity
Reported
Target predicted density ~1.04–1.05 g/mL; n20/D ~1.439–1.440
(S)-enantiomer density 1.027 g/mL; (R)-des-methyl density 1.045 g/mL
Δdensity = 0.018–0.023 g/mL; Δn20/D = 0.001–0.002
Provides orthogonal identity confirmation via density and refractive index
Measurable differences support instrument-free or low-cost identity checks
Boiling Point Density Refractive Index Physicochemical Properties

Priority Application Scenarios for (1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol in Research and Industrial Sourcing


Asymmetric Total Synthesis of Branched-Chain Natural Products and Pharmaceutical Intermediates

The target compound provides a pre-installed (R,R)-stereochemistry and an α-methyl branch that is directly transferable to the C3 fragment of complex natural products. Unlike solketal, which offers only a linear hydroxymethyl chain, the α-methyl group enables the construction of branched polyketide fragments without additional alkylation steps [1]. The validated use of the des-methyl analog in the total synthesis of protectin D1 and cytopiloyne confirms the synthetic competence of this scaffold class . Procurement of the enantiopure (R,R) form eliminates the need for chiral resolution at late synthetic stages, directly reducing purification costs.

Chiral Auxiliary and Ligand Development for Catalytic Asymmetric Reactions

The dioxolane-ethanol framework has established precedent as a chiral auxiliary and ligand precursor. (S)-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl](4-methoxyphenyl)methanol, a derivative of this scaffold, has demonstrated effective bidentate chelation control in asymmetric α-hydroxy ester synthesis [2]. The target compound's free secondary alcohol allows direct functionalization into phosphine, phosphite, or N-heterocyclic carbene ligands for transition-metal catalysis. The α-methyl substituent at the stereocenter adjacent to the ligating oxygen provides additional steric bulk that can enhance enantioselectivity compared to unsubstituted solketal-derived ligands.

Biocatalytic Process Development and Enzyme Substrate Screening

As a C3-alcohol synthon with a secondary alcohol, this compound serves as a substrate for alcohol dehydrogenase (ADH) and lipase screening panels. Quinoprotein ADHs have been shown to resolve racemic solketal and glycidol, and the target compound's structural similarity places it within the same substrate scope [3]. Since procuring the pre-resolved (R,R)-enantiomer bypasses the need for enzymatic resolution development, it can instead be used as a chiral standard for calibrating chiral HPLC and GC methods, or as a positive control in enzyme activity assays to benchmark new biocatalysts [4].

Quality Control Reference Standard for Chiral Chromatography Method Validation

The compound's well-defined optical rotation ([α]²⁰/D ≈ −2° for the (R)-core) and distinct physicochemical properties (density 1.04–1.05 g/mL, refractive index ~1.439) make it suitable as a chiral reference standard for HPLC and GC method development . When paired with its (S,R) diastereomer (CAS 165524-52-7), the compound enables system suitability testing that confirms column chiral selectivity and detector linearity. The availability at ≥98% purity from multiple vendors ensures procurement of material with sufficient quality for regulatory-compliant analytical method qualification.

Application
Selection Property
Validation Focus
Branched-chain natural product synthesis
α-Methyl chiral C3 scaffold
Diastereoselectivity and stereochemical integrity
Chiral auxiliary and ligand development
Derivatizable secondary alcohol
Chelation control and enantioselectivity
Biocatalytic process screening
Secondary alcohol C3-synthon
Enzyme recognition and substrate profiling
Chiral chromatography reference standard
Well-defined optical rotation and physical properties
Enantiomeric identity and method suitability
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